![molecular formula C11H11N5O B2686287 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone CAS No. 2197483-08-0](/img/structure/B2686287.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone, also known as TAPM, is a chemical compound that has gained attention for its potential applications in scientific research.
Scientific Research Applications
- Notably, compounds 7d, 7e, 10a, and 10d exhibited promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM .
- Triazole derivatives, including 1,2,3-triazoles, have demonstrated effectiveness as antibacterial and antifungal agents .
- While not directly studied for this compound, triazoles in general have been investigated as anti-inflammatory agents .
Anticancer Activity
Antibacterial and Antifungal Properties
Agrochemical Applications
Photostabilizers and Dyes
Anti-Inflammatory Potential
Oxidative Stress and Antioxidant Properties
Mechanism of Action
Target of Action
The primary target of the compound 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .
Mode of Action
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone interacts with its target SIRT3 by acting as a selective inhibitor . It has a higher selectivity for Sirt3 over Sirt1 and Sirt2, with IC50 values for SIRT1, SIRT2, SIRT3 being 88 nM, 92 nM, 16 nM respectively .
Biochemical Pathways
The inhibition of SIRT3 by (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism . By inhibiting SIRT3, this compound can potentially impact these processes, although the specific pathways and downstream effects may vary depending on the cellular context.
Pharmacokinetics
The compound is soluble in dmso and ethanol, suggesting it may have good bioavailability .
Result of Action
The molecular and cellular effects of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone’s action largely depend on its inhibition of SIRT3. For instance, in HepG2 cells exposed to cadmium, this compound was shown to attenuate the increase in deacetylated SOD2 expression induced by melanin and inhibit SOD2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone. For example, the compound’s solubility in different solvents suggests that it may be more effective in certain environments . .
properties
IUPAC Name |
pyridin-4-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-6-5-13-14-16/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLCJHFSUUQYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone |
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